molecular formula C21H20N2O3 B2744218 N-[(2-methoxyphenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide CAS No. 439120-84-0

N-[(2-methoxyphenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2744218
CAS No.: 439120-84-0
M. Wt: 348.402
InChI Key: YDRWIFAFQIMEOP-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide is a synthetic pyrrole-2-carboxamide derivative characterized by two key structural motifs:

  • A 2-methylbenzoyl group at the 4-position of the pyrrole ring.
  • A 2-methoxyphenylmethyl substituent on the carboxamide nitrogen.

The compound’s molecular formula is C₂₂H₂₂N₂O₃ (MW: 362.43 g/mol). These features suggest applications in medicinal chemistry, particularly in targeting receptors or enzymes sensitive to hydrophobic and polar interactions .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-14-7-3-5-9-17(14)20(24)16-11-18(22-13-16)21(25)23-12-15-8-4-6-10-19(15)26-2/h3-11,13,22H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRWIFAFQIMEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-methoxyphenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide, with the CAS number 439120-84-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that allows for various interactions at the molecular level, which can lead to diverse biological effects.

  • Molecular Formula : C21H20N2O3
  • Molecular Weight : 348.40 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95% .

The biological activity of this compound can be attributed to its structural characteristics, which influence its interaction with biological targets. Pyrrole derivatives have shown promise in various therapeutic areas, particularly in antimicrobial and anticancer research. The compound's ability to inhibit specific enzymes or pathways is crucial for its effectiveness against certain diseases.

Antimicrobial Activity

Recent studies have highlighted the potential of pyrrole derivatives, including this compound, as antimycobacterial agents. Research indicates that related pyrrole-2-carboxamides exhibit potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) often below 0.016 μg/mL, indicating strong efficacy against drug-resistant strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the pyrrole ring and the carboxamide group significantly affect biological activity. For instance, substituents on the phenyl ring can enhance or reduce potency depending on their electronic properties and steric hindrance. Compounds with electron-withdrawing groups have been noted to improve anti-tuberculosis activity while maintaining low cytotoxicity .

Case Studies

  • Study on Anti-TB Activity :
    • A series of pyrrole derivatives were synthesized and evaluated for their anti-TB properties.
    • Compound variants were tested against wild-type and mutant strains of M. tuberculosis, revealing that specific structural modifications led to increased potency and reduced cytotoxicity .
  • Microsomal Stability Assessment :
    • The stability of these compounds in metabolic assays indicated that certain substitutions on the pyrrole ring resulted in better microsomal stability, which is essential for developing effective pharmaceuticals .

Data Table: Summary of Biological Activities

CompoundActivity TypeMIC (μg/mL)Cytotoxicity (IC50 μg/mL)Comments
Compound 32Anti-TB< 0.016> 64Effective against drug-resistant strains
Compound 17Antimicrobial< 0.05> 50Good stability in metabolic assays
Compound 12Enzyme InhibitionNot specifiedNot specifiedTargeted MmpL3 enzyme

Comparison with Similar Compounds

Structural analogs of this compound differ in substituents on the benzoyl group, the carboxamide nitrogen, or both. Below is a systematic comparison based on substituent variations and their biochemical implications:

Table 1: Structural and Property Comparison of Analogs

Compound Name Benzoyl Substituent Carboxamide Substituent Molecular Formula MW (g/mol) Key Properties/Implications
Target Compound 2-methyl 2-methoxyphenylmethyl C₂₂H₂₂N₂O₃ 362.43 Balanced hydrophobicity; π-π interactions
N-[(Furan-2-yl)methyl]- analog () 2-methyl Furan-2-ylmethyl C₁₈H₁₆N₂O₃ 308.33 Increased hydrophilicity; reduced steric bulk
4-(4-Methoxybenzoyl)- analog () 4-methoxy Pyridin-3-ylmethyl C₁₉H₁₇N₃O₃ 335.36 Enhanced H-bonding (pyridine); altered electronics
Tetrahydrofuran analog () 2-methyl Tetrahydrofuran-2-ylmethyl C₁₈H₂₀N₂O₃ 312.36 Higher solubility; conformational rigidity
2,4-Dichlorobenzoyl analog () 2,4-dichloro Phenethyl C₂₀H₁₆Cl₂N₂O₂ 403.26 Electron-withdrawing effects; higher logP

Substituent Effects on Pharmacokinetics and Bioactivity

Benzoyl Group Modifications
  • 2-Methylbenzoyl (Target Compound) : The methyl group at the 2-position provides steric bulk without significant electronic perturbation, favoring interactions with hydrophobic pockets.
  • 2,4-Dichlorobenzoyl () : Chlorine atoms introduce electron-withdrawing effects, which may improve binding to electrophilic targets but increase metabolic liability .
Carboxamide Nitrogen Modifications
  • 2-Methoxyphenylmethyl (Target Compound) : The methoxy group enables hydrogen bonding, while the aromatic ring supports π-stacking in receptor binding.
  • Pyridin-3-ylmethyl () : The pyridine nitrogen introduces basicity, enhancing solubility and enabling cation-π interactions in acidic environments .

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